molecular formula C17H11K2NO8S2 B12677714 Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 85030-19-9

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12677714
CAS No.: 85030-19-9
M. Wt: 499.6 g/mol
InChI Key: ZATXXPSITRJFHO-UHFFFAOYSA-L
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Description

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzoylamino and hydroxynaphthalene groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the formation of the naphthalene core, followed by the introduction of benzoylamino and hydroxyl groups. The final step involves the sulphonation of the naphthalene ring to introduce the disulphonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The benzoylamino group can be reduced to form amines.

    Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the sulphonate groups under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzoylamino group plays a crucial role in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its combination of benzoylamino and hydroxynaphthalene groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial use.

Properties

CAS No.

85030-19-9

Molecular Formula

C17H11K2NO8S2

Molecular Weight

499.6 g/mol

IUPAC Name

dipotassium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C17H13NO8S2.2K/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ZATXXPSITRJFHO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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